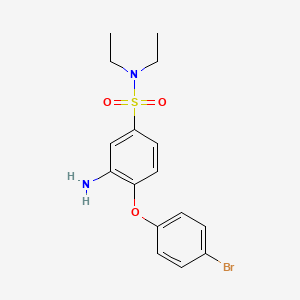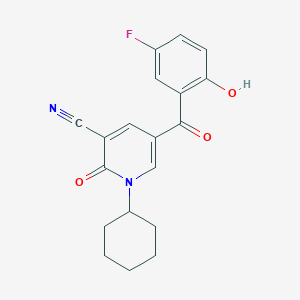![molecular formula C14H19ClN2O2 B3386561 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide CAS No. 736948-82-6](/img/structure/B3386561.png)
2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide
Vue d'ensemble
Description
2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide is an organic compound with a complex structure that includes a chloro group, a carbamoyl group, and a propylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 2-methylphenylamine and propylamine.
Formation of Intermediate: The 2-methylphenylamine is reacted with chloroacetyl chloride to form 2-chloro-N-(2-methylphenyl)acetamide.
Carbamoylation: This intermediate is then treated with phosgene to introduce the carbamoyl group, forming 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}acetamide.
Final Step: The final step involves the reaction of this intermediate with propylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted amides.
Hydrolysis Products: 2-methylphenylamine and propionic acid.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide involves its interaction with specific molecular targets. For instance, if used as a drug, it might inhibit or activate certain enzymes or receptors, leading to a therapeutic effect. The exact pathways would depend on the specific application and modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-ethylacetamide
- 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-butylacetamide
- 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-isopropylacetamide
Uniqueness
Compared to these similar compounds, 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide offers a unique balance of hydrophobic and hydrophilic properties, making it particularly versatile in various chemical reactions and applications. Its specific structure allows for targeted modifications, enhancing its utility in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-[(2-chloroacetyl)-propylamino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-8-17(14(19)9-15)10-13(18)16-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXPLAHNJGONKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=CC=CC=C1C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3386494.png)
![3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide](/img/structure/B3386502.png)
![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B3386508.png)



![Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3386536.png)
![4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3386542.png)




